tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate
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Overview
Description
tert-Butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a hydroxyimino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with appropriate reagents to introduce the hydroxyimino and methoxyphenyl groups. One common method involves the use of Boc anhydride and ethanol, followed by the addition of a 70% ammonia solution . The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.
Reduction: The compound can undergo reduction reactions to form amine derivatives.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate biological pathways and its potential use as a drug candidate.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative used in similar applications.
N-Boc-ethylenediamine: Another carbamate derivative with different functional groups.
tert-Butyl N-[(2Z)-2-(hydroxyimino)-2-(4-methylphenyl)ethyl]carbamate: A closely related compound with a methyl group instead of a methoxy group.
Uniqueness
tert-Butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate is unique due to the presence of both the hydroxyimino and methoxyphenyl groups. These functional groups confer specific reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
tert-butyl N-[2-hydroxyimino-2-(4-methoxyphenyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(17)15-9-12(16-18)10-5-7-11(19-4)8-6-10/h5-8,18H,9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIMEDYNRDOONE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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